(Chloromethyl)cyclopentane
Overview
Description
(Chloromethyl)cyclopentane is a chemical compound that belongs to the family of cyclopentane derivatives. These compounds are characterized by a five-membered ring structure with various substituents attached to the ring. The presence of a chloromethyl group (-CH2Cl) in (chloromethyl)cyclopentane indicates that it is a halogenated alkane, which can be used as an intermediate in organic synthesis and may exhibit unique chemical reactivity due to the presence of the chlorine atom.
Synthesis Analysis
The synthesis of (chloromethyl)cyclopentane derivatives can be achieved through various methods. For instance, 1-(chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide), indicating that Grignard reagents can be utilized in the synthesis of such compounds . Additionally, the synthesis of highly functionalized cyclopentane derivatives, such as those incorporating CH2F or CHF2 moieties, has been achieved through a stereocontrolled strategy involving the oxidative transformation of norbornene β-amino acids, followed by fluorination . These methods demonstrate the versatility and potential for chemoselective modifications in the synthesis of cyclopentane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives, including (chloromethyl)cyclopentane, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy. Carbon-13 chemical shifts of such compounds have been determined by high-resolution NMR spectroscopy, which provides information about steric interactions and conformations . The study of model compounds like 4-chloro-3-chloromethylheptane and 1,2,4-trichloropentane using 1H NMR has also contributed to a better understanding of the molecular structure of chloromethyl groups in poly(vinyl chloride) .
Chemical Reactions Analysis
The reactivity of (chloromethyl)cyclopentane derivatives in chemical reactions is influenced by the presence of the chloromethyl group. For example, 1-(chloromethyl)-1-methylsilacyclopentane is active in nucleophilic substitution reactions, which allows for further functionalization . The compound also undergoes ring expansion under the action of aluminum chloride, transforming into a larger heterocycle . Additionally, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene, with tricyclo[2.1.0.0^1,3]pentane as an intermediate, showcasing the complex reaction pathways that can involve (chloromethyl)cyclopentane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (chloromethyl)cyclopentane derivatives are influenced by their molecular structure and substituents. The chemical shifts observed in NMR spectroscopy provide insights into the electronic environment of the carbon atoms in the cyclopentane ring and the effects of substituents like the chloromethyl group . The synthesis of 3,5-dichlorocyclopentane-1,2,4-trione, a derivative of cyclopentane-1,2,4-trione, highlights the reactivity of chlorinated cyclopentenones and their potential to exist in different tautomeric forms, which can affect their acidity and spectral properties .
Scientific Research Applications
Thermodynamics and Spectroscopy
- Thermodynamic Properties : Cyclopentane derivatives like (chloromethyl)cyclopentane have been studied for their thermodynamic properties. Research by McCullough et al. (1959) used vapor-flow calorimetry on cyclopentane and its derivatives to obtain data like heat-of-vaporization and vapor-heat-capacity. This research helps in understanding the thermodynamic behavior of these compounds (McCullough et al., 1959).
- Vibrational Spectra : The study of vibrational spectra, particularly in cyclopentane, provides insights into the molecular behavior of its derivatives. Durig and Wertz (1968) examined the infrared spectrum of cyclopentane, observing features like Q branches that indicate pseudorotation in the cyclopentane ring (Durig & Wertz, 1968).
Chemical Synthesis and Catalysis
- Synthesis of Derivatives : Cyclopentane derivatives are important in chemical synthesis. For instance, Talybov (2018) reported a three-component reaction involving cyclopentane-1,3-dione, which leads to the formation of spiro[2,4]hepta-4,7-diones (Talybov, 2018).
- Catalysis : Research by Garetto and Apesteguía (2000) on Pt/Al2O3 catalysts highlighted the role of cyclopentane in catalytic processes, particularly in the oxidative removal of hydrocarbons (Garetto & Apesteguía, 2000).
Environmental and Energy Applications
- Hydrate Formation for Desalination : Cyclopentane hydrates have been studied as a potential medium for desalination processes. Ho-Van et al. (2019) reviewed the use of cyclopentane hydrates in Hydrate-Based Desalination, noting the process's efficiency and sustainability prospects (Ho-Van et al., 2019).
- Energy Recovery Applications : Guillen (2012) explored cyclopentane as a working fluid for Organic Rankine Cycles, particularly in waste heat recovery applications. This research addresses the safety concerns and efficiency of using cyclopentane in such systems (Guillen, 2012).
Biomedical Research
- Drug Design : Ballatore et al. (2011) investigated cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group, exploring its application in the design of thromboxane receptor antagonists. This highlights the potential biomedical applications of cyclopentane derivatives (Ballatore et al., 2011).
properties
IUPAC Name |
chloromethylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIILQXTJXSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510577 | |
Record name | (Chloromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)cyclopentane | |
CAS RN |
13988-39-1 | |
Record name | (Chloromethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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